molecular formula C7H5BrN2S B13020217 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Cat. No.: B13020217
M. Wt: 229.10 g/mol
InChI Key: PIHCYCLLKXILND-UHFFFAOYSA-N
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Description

3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a high-value chemical building block designed for research and development in medicinal chemistry and drug discovery. This brominated heterocyclic compound features a fused isothiazolopyridine core, a scaffold recognized for its significant pharmacological potential and prevalence in designing novel bioactive molecules . The primary research value of this compound lies in its utility as a synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds based on the isothiazolo[5,4-b]pyridine structure have demonstrated a wide range of biological activities in scientific research, positioning them as privileged structures in medicinal chemistry. Key research applications include: Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of various kinases, such as c-KIT, which is a promising therapeutic target in cancers like gastrointestinal stromal tumor (GIST) . Some thiazolopyridine-based inhibitors have shown activity against resistant mutant forms of kinases, highlighting the scaffold's relevance in overcoming drug resistance . PI3K Inhibition: Structural analogues, specifically thiazolo[5,4-b]pyridines, have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling route in cell growth and survival that is often targeted in oncology research . Antimicrobial and Anticancer Agents: Hybrid molecules incorporating related heterocyclic systems (e.g., thiazole, pyridine) have been synthesized and evaluated for their antimicrobial and antitumor properties, indicating the broader potential of this chemical class in infectious disease and oncology research . Please note: The specific biological data and mechanism of action referenced are derived from scientific literature on closely related isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine analogues . Data specific to this compound may be limited. Researchers are encouraged to consult the primary literature for detailed pharmacological profiles. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3

InChI Key

PIHCYCLLKXILND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)SN=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine typically involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and various secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C . Another method involves the use of 4-methyl-3-nitropyridine as a starting material, which undergoes hydrogenation reduction to form 4-methyl-3-aminopyridine. This intermediate is then reacted with bromine and sodium nitrite to yield 3-Bromo-4-methylpyridine .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of cost-effective raw materials and efficient catalytic systems is crucial for industrial applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 3 undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids, enabling the introduction of diverse substituents:

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
3,4-DimethoxyphenylXPhos Pd G3Cs₂CO₃Dioxane/H₂O8089
4-FluorophenylPd(PPh₃)₄K₃PO₄THF10085

Key Findings :

  • Reactions proceed efficiently at 80–100°C with yields exceeding 85% .

  • The electron-withdrawing isothiazolo ring enhances the electrophilicity of the bromine, facilitating oxidative addition to palladium catalysts .

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to substitution with nitrogen nucleophiles under mild conditions:

AmineConditionsProductYield (%)Reference
MorpholineEtOH, reflux, 4 h3-Morpholino-4-methyl derivative71
cis-2,6-DimethylmorpholineEtOH, reflux, 4 h3-(Dimethylmorpholino) derivative57

Mechanistic Insight :

  • Substitution occurs via a two-step process: (1) deprotonation of the amine to generate a stronger nucleophile, and (2) attack at the brominated position .

  • Steric hindrance from cis-2,6-dimethylmorpholine reduces yields compared to unsubstituted morpholine .

Oxidative Functionalization

The methyl group at position 4 can be oxidized to a carboxylic acid under controlled conditions:

Oxidizing AgentSolventTemperature (°C)ProductYield (%)Reference
KMnO₄H₂O/H₂SO₄604-Carboxy-3-bromo derivative68

Applications :

  • The carboxylic acid derivative serves as a precursor for amide bond formation or further functionalization .

Halogen Exchange Reactions

Bromine can be replaced by other halogens via diazotization:

ReagentConditionsProductYield (%)Reference
CuCNDMF, 120°C, 6 h3-Cyano-4-methyl derivative62
NaSHEtOH, 25°C, 12 h3-Mercapto-4-methyl derivative75

Limitations :

  • Diazotization requires strongly acidic conditions (e.g., 48% HBr), which may degrade sensitive functional groups .

Radical Bromination

The methyl group undergoes selective bromination under radical conditions:

ReagentInitiatorSolventProductYield (%)Reference
NBSAIBNCCl₄4-(Bromomethyl)-3-bromo derivative55

Selectivity :

  • Radical stability and steric factors favor bromination at the benzylic position of the methyl group .

Complexation with Transition Metals

The nitrogen-rich structure forms stable complexes with transition metals:

Metal SaltConditionsComplex FormedApplicationReference
PdCl₂DCM, 25°C, 2 hPd(II)-isothiazolo complexCatalysis

Utility :

  • These complexes act as catalysts in cross-coupling and hydrogenation reactions .

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-4-methylisothiazolo[5,4-b]pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to biologically active molecules.

Case Study: GAK Inhibitors

Recent studies have demonstrated that derivatives of isothiazolo[4,5-b]pyridines exhibit potent activity against various viral infections. For instance, a compound based on this structure was synthesized and evaluated for its GAK (Glycogen Synthase Kinase) inhibitory properties. This compound showed a high affinity (IC50 = 51 nM) and further modifications improved potency (IC50 = 14 nM) while maintaining low cytotoxicity levels against human cells .

Synthesis Route Overview

  • Starting Materials : The synthesis often begins with readily available precursors such as 4-methyl-3-nitropyridine.
  • Key Steps :
    • Reduction of nitropyridine to aminopyridine.
    • Bromination under controlled conditions to yield the desired bromo derivative.

This method is characterized by mild reaction conditions and high yields, making it suitable for large-scale production .

Agrochemical Applications

Beyond pharmaceuticals, this compound is also utilized in the development of agrochemicals. Its derivatives can act as fungicides or herbicides due to their ability to disrupt biological pathways in pests and weeds.

Example: Agrochemical Development

Research has indicated that certain derivatives of this compound can inhibit specific enzymes crucial for the growth of agricultural pests. This property makes it a candidate for further exploration in crop protection products.

Material Science Applications

The compound has potential applications in material science, particularly in the development of polymers and coatings due to its unique chemical properties.

Polymerization Studies

Studies have shown that incorporating isothiazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. This opens avenues for developing advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridines are structurally similar but differ by replacing the isothiazole sulfur with a thiazole sulfur. Key comparisons include:

Table 1: Key Thiazolo[5,4-b]pyridine Analogues

Compound Substituents Target (IC50) Key Feature
19a (Thiazolo) 2-Pyridyl, sulfonamide PI3Kα (3.6 nM) High potency via Lys802 interaction
6h (Thiazolo) 3-Trifluoromethylphenyl c-KIT (9.87 µM) Hydrophobic pocket binding
3-Bromo-4-methylisothiazolo Br (C3), CH3 (C4) N/A (Intermediate) Potential for covalent modification

Isoxazolo[5,4-b]pyridine Derivatives

Isoxazolo[5,4-b]pyridines replace the isothiazole sulfur with oxygen and nitrogen. Notable differences include:

Antimicrobial and Anticancer Activity
  • Sulfonamide Isoxazolo Derivatives: Compounds like 2 and 5 () inhibit Pseudomonas aeruginosa and Escherichia coli at 125–500 µg/mL, attributed to sulfonamide groups enhancing membrane permeability.
  • 3-Bromo-4-methylisothiazolo: No direct antimicrobial data exists, but its bromine atom may confer distinct reactivity compared to isoxazole’s oxygen.

Table 2: Isoxazolo[5,4-b]pyridine vs. Isothiazolo Derivatives

Compound Core Structure Biological Activity Key Substituent Effect
2 (Isoxazolo) O, N Antibacterial (125 µg/mL) Sulfonamide enhances permeability
3-Bromo-4-methylisothiazolo S, N Intermediate for kinase inhibitors Bromine enables electrophilic binding

Brominated Thiazolo/Isothiazolo Analogues

Bromine positioning critically impacts activity:

  • 6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9): Structural similarity score 0.69 to 3-Bromo-4-methylisothiazolo. Bromine at C6 vs. C3 may alter steric interactions in kinase binding pockets.
  • 2-Bromothiazolo[5,4-b]pyridine (CAS 412923-40-1): Lower similarity (0.68), highlighting the importance of bromine placement.

Table 3: Brominated Analogues Comparison

Compound Bromine Position Key Applications
3-Bromo-4-methylisothiazolo C3 Kinase inhibitor intermediates
6-Bromothiazolo[5,4-b]pyridine C6 Unspecified (structural probe)
2-Bromo-5-methoxypyridine C2 (non-fused) Pharmaceutical intermediate

Key Research Findings

Substituent Effects : Sulfonamide and electron-withdrawing groups (e.g., trifluoromethyl) enhance activity in thiazolo derivatives via hydrogen bonding and hydrophobic interactions.

Bromine Utility : Bromine in 3-Bromo-4-methylisothiazolo may facilitate cross-coupling reactions (e.g., Suzuki) for further derivatization, similar to compound 15 in .

Fluorescence Potential: Isothiazolo[5,4-b]pyridines with ester groups exhibit solvatochromism (), suggesting 3-Bromo-4-methylisothiazolo could be modified for imaging applications.

Biological Activity

3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isothiazolo-pyridine family, characterized by a fused isothiazole and pyridine ring system. The presence of bromine and methyl groups at specific positions contributes to its biological properties.

Research indicates that this compound exhibits potent inhibitory activity against various biological targets:

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the core structure affect biological activity. For instance:

  • Substituent Effects : The presence of different substituents on the thiazolo and pyridine rings significantly influences the compound's potency against PI3K and other targets. Bromination at specific positions has been associated with enhanced antiproliferative activity .
  • Functional Groups : The introduction of sulfonamide functionalities has been shown to enhance PI3K inhibitory activity. Compounds lacking these groups exhibited reduced efficacy, indicating their importance in the design of new derivatives .

Biological Activity Data

A summary of biological activities associated with this compound and related compounds is presented in the table below:

Activity TypeTarget/PathwayIC50 (nM or µM)Reference
PI3K InhibitionPI3Kα3.6
AntimicrobialVarious bacterial strainsNot specified
AntiproliferativeCancer cell linesVaries

Case Studies

Several case studies have explored the efficacy of derivatives based on the isothiazolo-pyridine framework:

  • Cancer Treatment : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines such as MCF-7 and K-562. These findings underscore the potential for developing targeted therapies based on structural modifications of this compound .
  • Antimicrobial Testing : Derivatives were tested against common pathogens, revealing varying degrees of antibacterial activity. This suggests a potential role for these compounds in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Bromo-4-methylisothiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from commercially available pyridine precursors. For example, thiazolo[5,4-b]pyridine derivatives can be synthesized in seven steps, including halogenation (e.g., bromination at the 3-position), methylation, and cyclization. Key reagents include palladium catalysts (e.g., Pd₂(dba)₃) for Suzuki-Miyaura cross-coupling and sodium ethoxide for nucleophilic substitutions. Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How are NMR and HRMS utilized in characterizing these compounds?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, methyl groups at the 4-position show distinct singlet peaks in ¹H NMR (~δ 2.4 ppm), while bromine substitution deshields adjacent protons. High-resolution mass spectrometry (HRMS) validates molecular formulas; e.g., a derivative with C₁₀H₈BrN₃S would exhibit an [M+H]⁺ peak at m/z 298.9602 (calculated) .

Q. What purification techniques are commonly applied post-synthesis?

  • Methodological Answer : After reactions, mixtures are often diluted with dichloromethane, washed with brine, and dried over anhydrous Na₂SO₄. Silica gel chromatography with gradients (e.g., 5:95 to 50:50 ethyl acetate/hexane) isolates target compounds. For hygroscopic intermediates, vacuum distillation or recrystallization from ethanol/water may be used .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide position affect PI3Kα inhibitory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that sulfonamide substituents (e.g., 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide) enhance PI3Kα inhibition by forming hydrogen bonds with Lys802 and Val851 in the ATP-binding pocket. Replacing sulfonamide with phenyl reduces activity by >10-fold (IC₅₀ from 3.6 nM to >50 nM), underscoring the group's role in binding .

Q. What molecular interactions determine selectivity among PI3K isoforms (α, β, γ, δ)?

  • Methodological Answer : Docking studies show that the thiazolo[5,4-b]pyridine core binds to conserved residues (e.g., hinge region Met804 in PI3Kα), while isoform selectivity arises from interactions with non-conserved regions. For example, a 10-fold reduction in PI3Kβ inhibition vs. PI3Kα correlates with steric clashes between the 4-methyl group and PI3Kβ’s larger gatekeeper residue (Gln859) .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Yield optimization involves adjusting catalysts, solvents, and temperatures. For instance, replacing traditional heating with microwave-assisted synthesis (140°C, 2 minutes) in DMF increases yields from 20% to 38–51% by minimizing side reactions. Catalytic systems like Pd₂(dba)₃/dppp enhance cross-coupling efficiency .

Q. How should researchers address contradictory enzymatic assay results across PI3K isoforms?

  • Methodological Answer : Contradictions arise from isoform-specific assay conditions (e.g., ATP concentrations). To resolve this, use uniform assay protocols (e.g., 10 μM ATP in all isoforms) and validate with orthogonal methods like cellular phosphorylation assays (e.g., p-Akt levels). Statistical analysis (e.g., ANOVA) identifies significant differences in IC₅₀ values .

Q. What computational approaches guide the design of potent inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating hydrogen bonds (e.g., between the pyridyl nitrogen and Met804). Free-energy perturbation (FEP) calculations quantify the impact of substituents (e.g., bromine’s hydrophobic contribution) on binding affinity. MD simulations assess stability over 100-ns trajectories .

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